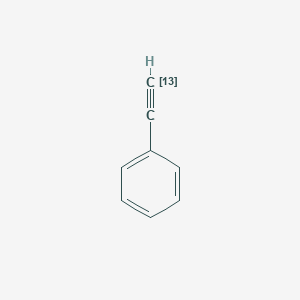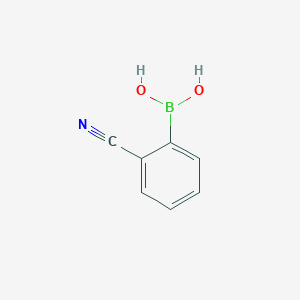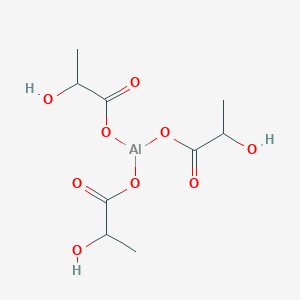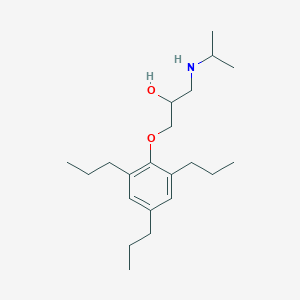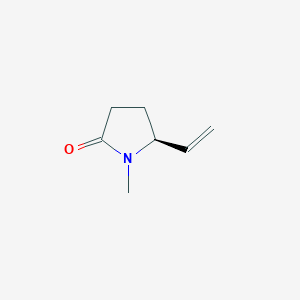
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various scientific research applications. It is a monomer that is used in the production of polymers and copolymers, and it has a wide range of applications in the fields of pharmaceuticals, cosmetics, and industrial processes. In
作用機序
The mechanism of action of NVP is not fully understood, but it is believed to act as a cross-linking agent in the formation of polymers. It has also been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
生化学的および生理学的効果
NVP has been shown to have low toxicity and is generally considered safe for use in scientific research. It is rapidly metabolized in the body and is excreted primarily in the urine. Studies have shown that NVP-based polymers have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
実験室実験の利点と制限
One of the main advantages of using NVP in lab experiments is its versatility. It can be used as a monomer in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have also been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. However, one of the limitations of using NVP in lab experiments is its potential toxicity. While it is generally considered safe for use in scientific research, it is important to handle NVP with care and to follow proper safety protocols.
将来の方向性
There are many future directions for the use of NVP in scientific research. One area of interest is the development of NVP-based polymers for use in drug delivery systems. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in targeted drug delivery. Another area of interest is the use of NVP in tissue engineering. NVP-based polymers have been shown to support cell growth and differentiation, making them ideal for use in the development of tissue-engineered constructs. Finally, there is also interest in the use of NVP in the development of new coatings and adhesives for industrial applications.
Conclusion:
In conclusion, NVP is a versatile monomer that has a wide range of scientific research applications. It is commonly used in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. While there are some limitations to using NVP in lab experiments, its potential for use in drug delivery, tissue engineering, and industrial applications make it an exciting area of research for the future.
合成法
NVP can be synthesized through the reaction of 2-pyrrolidone with acetylene or vinyl acetate. The reaction is typically catalyzed by a palladium or copper catalyst, and it can be carried out under mild conditions. The resulting product is a colorless liquid with a boiling point of 202°C.
科学的研究の応用
NVP has a wide range of scientific research applications. It is commonly used as a monomer in the production of polymers and copolymers, which are used in various applications such as drug delivery, tissue engineering, and coatings. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
特性
CAS番号 |
122663-18-7 |
|---|---|
製品名 |
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
InChIキー |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
異性体SMILES |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
正規SMILES |
CN1C(CCC1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



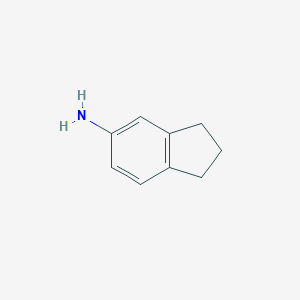
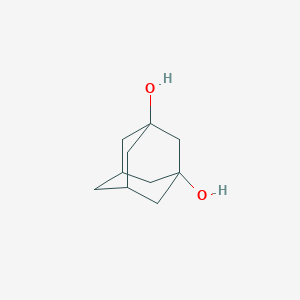
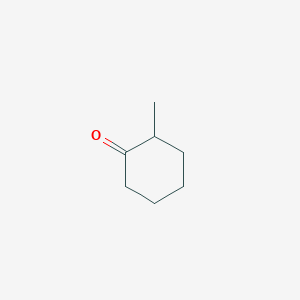
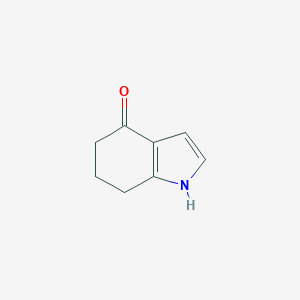
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
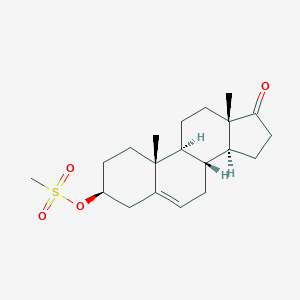
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
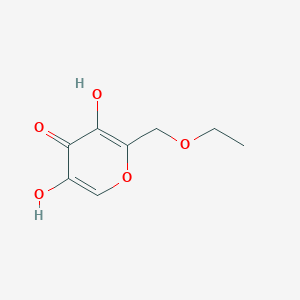
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
